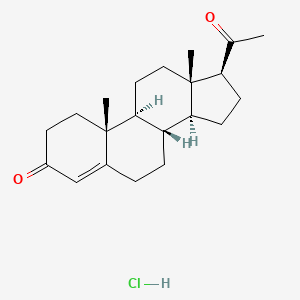

Pregn-4-ene-3,20-dione hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Identity:

Pregn-4-ene-3,20-dione hydrochloride (CAS: 73489-90-4) is the hydrochloride salt of progesterone (Pregn-4-ene-3,20-dione, CAS: 57-83-0), a naturally occurring steroid hormone. Its molecular formula is C₂₁H₃₁ClO₂, distinguishing it from progesterone (C₂₁H₃₀O₂) by the addition of a hydrochloric acid moiety. This modification enhances solubility in polar solvents, making it more suitable for pharmaceutical formulations .

Structural Features:

The compound retains the core steroidal structure of progesterone, characterized by a pregnane skeleton with ketone groups at positions 3 and 20. The hydrochloride group likely replaces a hydroxyl or interacts with the tertiary amine in derivatives, altering its pharmacokinetic properties .

Applications:

While progesterone regulates menstrual cycles and pregnancy, its hydrochloride derivative is primarily used in research settings for improved solubility in aqueous media. This facilitates studies on steroid-protein interactions and enzymatic transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pregn-4-ene-3,20-dione hydrochloride typically involves the chemical modification of naturally occurring steroids. One common method includes the oxidation of pregn-4-ene-3,20-dione using specific reagents under controlled conditions to introduce the hydrochloride group .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as chromatography and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

Pregn-4-ene-3,20-dione hydrochloride undergoes various chemical reactions, including:

Oxidation: Conversion to more oxidized forms using oxidizing agents.

Reduction: Reduction to less oxidized forms using reducing agents.

Substitution: Replacement of specific functional groups with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more hydroxylated derivatives, while reduction may produce less oxidized steroids .

Scientific Research Applications

Pregn-4-ene-3,20-dione hydrochloride functions as a progestational agent.

Its main biological functions include:

- Supporting pregnancy by preparing the uterus for implantation and maintaining it.

- Regulating the menstrual cycle.

- Having influence on the development of secondary sexual characteristics.

Medical Applications

This compound has a variety of applications:

- Hormone Replacement Therapy: Used to counter the effects of declining progesterone levels in menopausal women.

- Reproductive Health: It is utilized in fertility treatments and to prevent miscarriages.

- Treatment of Gynecological Disorders: Can be prescribed for conditions such as endometriosis and uterine bleeding.

Comparison with Other Steroid Compounds

This compound shares structural similarities with other steroid compounds, but it possesses unique characteristics due to its specific chloride substitution, which enhances its solubility and bioavailability compared to some natural steroids like progesterone.

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Progesterone (Pregn-4-ene-3,20-dione) | C21H30O2 | Natural hormone; regulates menstrual cycle and pregnancy |

| 16α-Methylprogesterone | C22H32O2 | Synthetic derivative; increased oral bioavailability |

| Deoxycorticosterone | C21H30O3 | Mineralocorticoid activity; regulates sodium retention |

| Hydroxyprogesterone caproate | C27H44O4 | Long-lasting progestin; used for hormone replacement |

Mechanism of Action

The mechanism of action of Pregn-4-ene-3,20-dione hydrochloride involves its interaction with specific molecular targets in the body. It binds to steroid receptors, modulating the expression of genes involved in various physiological processes. This interaction affects pathways related to hormone regulation, inflammation, and cellular metabolism .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Research Findings

Substituent Position and Bioactivity :

- 6-Hydroxy Derivatives : Evidence indicates that 6α-hydroxypregn-4-ene-3,20-dione (H = 0.72) is a better substrate for enzymatic transformations than the 6β-hydroxy isomer (H = 2.0), likely due to steric hindrance in the β-configuration .

- Aza Derivatives : 4-Aza-5-pregnene-3,20-dione (m/z: 330 [M⁺]) exhibits distinct NMR shifts (δ 7.36 for NH, δ 4.82 for H-6), reflecting electronic changes from nitrogen substitution. Hydrogenation of the C5 double bond yields 4-Aza-pregnane-3,20-dione (m.p. 275–277°C), which shows altered IR absorption (1705 cm⁻¹ for C20=O) .

Stereochemical Impact :

- The 9β-stereoisomer of progesterone ((9β)-Pregn-4-ene-3,20-dione) has a lower melting point (130–132°C vs. ~128°C for progesterone), highlighting how stereochemistry affects crystallinity .

Halogenated Derivatives: Halcinonide, a fluorinated and chlorinated derivative (CAS: 3093-35-4), demonstrates enhanced glucocorticoid activity due to 9α-fluoro and 21-chloro substitutions, which increase receptor binding affinity .

Solubility Enhancements :

- Hydrocortisone acetate (1 mg/100 mL water) has lower aqueous solubility than Pregn-4-ene-3,20-dione hydrochloride, underscoring the role of salt formation in improving bioavailability .

Data Tables

Table 2: Spectroscopic Data for Selected Derivatives

| Compound | ¹H-NMR (CDCl₃, δ) | ¹³C-NMR (CDCl₃, δ) | IR Peaks (cm⁻¹) |

|---|---|---|---|

| 4-Aza-5-pregnene-3,20-dione | 7.36 (NH), 4.82 (H-6), 1.87 (21-CH₃) | 169.6 (C-3), 158.9 (C=NOH) | 1668 (C=N), 1660 (C=O) |

| 4-Aza-pregnane-3,20-dione | 5.69 (NH), 3.06 (H-5), 2.12 (21-CH₃) | 209.4 (C-20), 172.1 (C-3) | 1705 (C=O), 1668 (C=N) |

Biological Activity

Pregn-4-ene-3,20-dione hydrochloride, commonly known as progesterone hydrochloride , is a synthetic derivative of the natural steroid hormone progesterone. This compound plays a significant role in various biological processes, particularly in reproductive health and hormonal therapies. This article explores its biological activity, mechanisms of action, and clinical applications supported by recent research findings.

| Property | Value |

|---|---|

| Molecular Formula | C21H31ClO2 |

| Molecular Weight | 364.93 g/mol |

| XLogP3 | 3.9 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 34.1 Ų |

This compound exerts its biological effects primarily through its action on progesterone receptors. The binding of this compound to these receptors leads to several physiological responses:

- Uterine Effects : It transforms the endometrium from a proliferative to a secretory phase, preparing it for potential implantation of a fertilized ovum .

- Cervical Mucus Changes : Progesterone increases the viscosity of cervical mucus, making it less permeable to sperm and thus reducing the chances of fertilization during certain phases of the menstrual cycle .

- Negative Feedback on Gonadotropins : It provides negative feedback to the anterior pituitary gland, inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby preventing ovulation during the luteal phase .

Clinical Applications

This compound is utilized in various therapeutic contexts:

- Hormonal Replacement Therapy : Used in menopausal women to alleviate symptoms related to estrogen deficiency.

- Prevention of Preterm Birth : Research indicates that progestogen treatment significantly reduces the risk of preterm birth in women with a history of such complications .

- Management of Endometrial Disorders : It is effective in treating conditions like endometriosis and abnormal uterine bleeding by regulating menstrual cycles and endometrial growth.

Case Studies and Research Findings

Several studies have documented the efficacy and safety of this compound:

- A systematic review highlighted that progestogen therapy reduced preterm birth rates by approximately 34% among women with prior preterm deliveries . The odds ratio was calculated at OR=0.66 (95% credible interval: 0.53 - 0.82).

- Another study investigated the neuroprotective effects of pregnane steroids on brain function, suggesting that they may enhance GABAergic activity, which is crucial for neuronal stability .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Pregn-4-ene-3,20-dione hydrochloride, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves progesterone (Pregn-4-ene-3,20-dione) as a precursor, with hydrochloric acid used to form the hydrochloride salt. Key steps include:

- Recrystallization : Purify the product using solvent systems like ethanol-water mixtures to remove unreacted precursors .

- Chromatography : Employ HPLC or TLC ( ) to monitor reaction progress and confirm purity.

- Characterization : Use NMR (¹H/¹³C) and mass spectrometry () to verify structural integrity.

- Data Table :

| Property | Value (Progesterone Base) | Value (Hydrochloride) | Source |

|---|---|---|---|

| CAS Number | 57-83-0 | 73489-90-4 | |

| Molecular Formula | C₂₁H₃₀O₂ | C₂₁H₃₁ClO₂ |

Q. How can researchers accurately characterize the physicochemical properties of this compound?

- Methodological Answer :

- Melting Point : Determine via differential scanning calorimetry (DSC), noting discrepancies between stereoisomers (e.g., 130–132°C for (9β)-isomer vs. 126°C for progesterone) .

- Solubility : Use shake-flask methods with aqueous buffers or organic solvents (e.g., ethanol), referencing progesterone’s solubility profile (1 mg/100 mL in water for hydrocortisone acetate analogs) .

- Stability : Conduct stress testing under varied pH, temperature, and light conditions, using HPLC to track degradation .

Q. What analytical techniques are critical for distinguishing this compound from its stereoisomers or derivatives?

- Methodological Answer :

- Chiral HPLC : Separate enantiomers like (9β)-Pregn-4-ene-3,20-dione (CAS 851-22-9) using chiral stationary phases .

- X-ray Crystallography : Resolve absolute configuration ambiguities, particularly for derivatives with modified substituents (e.g., 16β-bromo analogs) .

- Mass Spectrometry : Compare fragmentation patterns with reference standards (e.g., NIST/EPA spectral libraries) .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 9β vs. 11β configurations) impact the biological activity of Pregn-4-ene-3,20-dione derivatives?

- Methodological Answer :

- In Silico Docking : Model interactions with progesterone receptors using software like AutoDock, comparing binding affinities of stereoisomers .

- In Vitro Assays : Test receptor activation in cell lines (e.g., breast cancer MCF-7) for analogs like 9β-Progesterone ( ) vs. the hydrochloride salt .

Q. What experimental strategies address contradictions in reported degradation pathways of this compound under stress conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to oxidative (H₂O₂), acidic (HCl), and thermal stress, analyzing products via LC-MS/MS .

- Isotopic Labeling : Use ²H/¹³C-labeled analogs to trace degradation mechanisms (e.g., hydrolysis at C20-ketone) .

- Statistical Robustness : Follow NIH guidelines () to ensure reproducibility across labs.

Q. How can researchers design studies to elucidate the receptor-binding kinetics of this compound in non-classical pathways (e.g., membrane-bound progesterone receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with immobilized receptors .

- Competitive Binding Assays : Use radiolabeled progesterone (³H-Progesterone) to assess displacement by the hydrochloride derivative .

- Gene Knockdown Models : Employ CRISPR/Cas9 to silence specific receptors and validate target engagement .

Q. Methodological Best Practices

- Reproducibility : Adhere to NIH preclinical guidelines () for detailed reporting of solvents, temperatures, and instrumentation.

- Data Validation : Cross-reference spectral data with authoritative databases (e.g., CRC Handbook, ) to resolve ambiguities.

- Ethical Compliance : Obtain necessary approvals for biological testing, particularly for steroid derivatives with hormonal activity .

Properties

Molecular Formula |

C21H31ClO2 |

|---|---|

Molecular Weight |

350.9 g/mol |

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one;hydrochloride |

InChI |

InChI=1S/C21H30O2.ClH/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3;/h12,16-19H,4-11H2,1-3H3;1H/t16-,17+,18-,19-,20-,21+;/m0./s1 |

InChI Key |

IZVGNUOKOZDHJP-XPHHJCFDSA-N |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C.Cl |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.